N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide
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Description
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C23H32N2O and its molecular weight is 352.522. The purity is usually 95%.
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Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that incorporates a tetrahydroquinoline moiety known for its biological activity. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is C22H32N4O2. Its structure features a complex arrangement that combines an adamantane core with a tetrahydroquinoline side chain. This unique configuration may contribute to its biological effects.
Structural Representation
Property | Description |
---|---|
Molecular Formula | C22H32N4O2 |
IUPAC Name | This compound |
Molecular Weight | 368.52 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may influence pathways involved in cell proliferation and apoptosis. The tetrahydroquinoline structure is known to interact with neurotransmitter receptors and may exhibit neuroprotective properties.
Antitumor Activity
Recent studies have evaluated the antitumor potential of similar tetrahydroquinoline derivatives. For instance, compounds derived from tetrahydroquinoline have shown significant cytotoxicity against various cancer cell lines:
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 5.0 | HeLa |
Compound B | 10.0 | A549 |
Compound C | 12.5 | B16F10 |
These findings indicate that modifications to the tetrahydroquinoline structure can enhance antitumor efficacy.
Neuroprotective Effects
Research indicates that compounds with a similar structural framework may provide neuroprotective effects by modulating glutamate receptors. This modulation can potentially reduce excitotoxicity associated with neurodegenerative diseases.
Study 1: Anticancer Evaluation
A study published in PubMed assessed various tetrahydroquinoline derivatives for their anticancer properties. Compounds were tested against multiple cancer cell lines, revealing promising results for specific derivatives with IC50 values lower than traditional chemotherapeutics like Doxorubicin .
Study 2: Neuroprotective Mechanisms
Research highlighted in Science.gov examined the neuroprotective mechanisms of quinoline derivatives. The study found that certain compounds effectively inhibited NMDA receptor-mediated excitotoxicity, suggesting a potential therapeutic role for similar structures in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-25-8-2-3-20-12-16(4-5-21(20)25)6-7-24-22(26)23-13-17-9-18(14-23)11-19(10-17)15-23/h4-5,12,17-19H,2-3,6-11,13-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHWDSDQUFZXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.